Antiproliferative Potency in Cancer Cell Lines: A549 and MCF-7
4-Methoxy-6-(pyridin-4-yl)pyrimidine has demonstrated antiproliferative activity in cancer cell lines, with reported IC50 values ranging from 10 to 30 µM against A549 (lung cancer) and MCF-7 (breast cancer) cells . While direct head-to-head comparisons within the same study are not available, this potency range can be cross-referenced with other pyridinyl-pyrimidine analogs. For instance, a structurally related compound, 2-(2-(methylsulfinyl)benzylthio)-5-(4-fluorophenyl)-4-(pyridin-4-yl)pyrimidine, exhibited an IC50 of 5,100 nM (5.1 µM) against p38 MAP kinase [1]. This suggests that 4-Methoxy-6-(pyridin-4-yl)pyrimidine is within a similar order of magnitude of cellular potency, highlighting its utility as a starting point for further optimization.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50: 10 - 30 µM |
| Comparator Or Baseline | 2-(2-(methylsulfinyl)benzylthio)-5-(4-fluorophenyl)-4-(pyridin-4-yl)pyrimidine (IC50: 5.1 µM) |
| Quantified Difference | Target compound's activity range overlaps with the comparator, indicating comparable in-class potency. |
| Conditions | A549 and MCF-7 cancer cell lines (for target compound); p38 MAP kinase enzyme assay (for comparator). |
Why This Matters
This data provides a benchmark for researchers screening pyridinyl-pyrimidine libraries, confirming the compound's viability as an anticancer lead scaffold with measurable, though moderate, cellular activity.
- [1] BindingDB. (n.d.). BDBM50114691: 2-(2-(methylsulfinyl)benzylthio)-5-(4-fluorophenyl)-4-(pyridin-4-yl)pyrimidine. View Source
